molecular formula C17H16F3N3O2S B2788239 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1001519-91-0

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2788239
CAS No.: 1001519-91-0
M. Wt: 383.39
InChI Key: DOTWTNYWGLEXHJ-UHFFFAOYSA-N
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Description

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a sulfanyl group, and a trifluoromethyl-substituted phenylacetamide moiety. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core, which can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents. The sulfanyl group is then introduced via a nucleophilic substitution reaction using thiols. Finally, the trifluoromethyl-substituted phenylacetamide moiety is attached through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinoline: A structurally related compound with a similar quinazolinone core but lacking the sulfanyl and trifluoromethyl groups.

    Ethyl 2-(5-oxo-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate: Another compound with a trifluoromethyl group but different core structure.

Uniqueness

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its quinazolinone core, sulfanyl group, and trifluoromethyl-substituted phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c18-17(19,20)10-4-3-5-11(8-10)21-14(24)9-26-15-12-6-1-2-7-13(12)22-16(25)23-15/h3-5,8H,1-2,6-7,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTWTNYWGLEXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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